molecular formula C9H14N2O2 B2517151 tert-butyl 2-amino-1H-pyrrole-3-carboxylate CAS No. 2248388-47-6

tert-butyl 2-amino-1H-pyrrole-3-carboxylate

Cat. No.: B2517151
CAS No.: 2248388-47-6
M. Wt: 182.223
InChI Key: NVMGLFITURQGKT-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1H-pyrrole-3-carboxylate: is an organic compound with the molecular formula C9H16N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for cyclization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-amino-1H-pyrrole-3-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can be used as a precursor for the synthesis of bioactive molecules that may exhibit anti-inflammatory, analgesic, or anticancer properties .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-pyrrole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 2-carbamoyl-2,3-dihydro-1H-pyrrole-1-carboxylate

Uniqueness: tert-Butyl 2-amino-1H-pyrrole-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the pyrrole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl 2-amino-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-4-5-11-7(6)10/h4-5,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGLFITURQGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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